molecular formula C24H28N2O3 B2574291 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide CAS No. 851411-62-6

4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide

Cat. No.: B2574291
CAS No.: 851411-62-6
M. Wt: 392.499
InChI Key: CSLZNJKTELNKCF-UHFFFAOYSA-N
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Description

4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide is a synthetic compound with a molecular formula of C24H28N2O3 and a molecular weight of 392.499 g/mol

Preparation Methods

The synthesis of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide can be achieved through a multi-component reaction. One efficient method involves a three-component reaction of 4-oxo-4H-chromene-3-carbaldehyde, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Chemical Reactions Analysis

4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions .

Scientific Research Applications

4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used in the synthesis of complex heterocyclic scaffolds and as a building block for various organic compounds.

    Biology: The compound exhibits significant biological activities, including antibacterial, anti-inflammatory, antimicrobial, anti-HIV, and anticancer properties.

    Medicine: Due to its pharmacological activities, it is being explored for potential therapeutic applications.

    Industry: The compound’s unique structural features make it valuable in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s chromenopyridine nucleus plays a crucial role in its biological activities by interacting with enzymes and receptors involved in various cellular processes . The exact molecular targets and pathways are still under investigation, but the compound’s ability to modulate these targets contributes to its pharmacological effects.

Comparison with Similar Compounds

4-butyl-N-{4-methyl-5-oxo-5H-chromeno[4,3-b]pyridin-2-yl}cyclohexane-1-carboxamide can be compared with other similar compounds, such as:

    Chromeno[4,3-b]pyridine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.

    Imidazole-containing compounds: These compounds also show significant antimicrobial potential and are used in various therapeutic applications.

    Indole derivatives: Known for their anti-inflammatory and analgesic activities, these compounds have structural similarities and comparable pharmacological properties.

The uniqueness of this compound lies in its specific structural features and the combination of its biological activities, making it a valuable compound for further research and development.

Properties

IUPAC Name

4-butyl-N-(4-methyl-5-oxochromeno[4,3-b]pyridin-2-yl)cyclohexane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H28N2O3/c1-3-4-7-16-10-12-17(13-11-16)23(27)26-20-14-15(2)21-22(25-20)18-8-5-6-9-19(18)29-24(21)28/h5-6,8-9,14,16-17H,3-4,7,10-13H2,1-2H3,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSLZNJKTELNKCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1CCC(CC1)C(=O)NC2=NC3=C(C(=C2)C)C(=O)OC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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